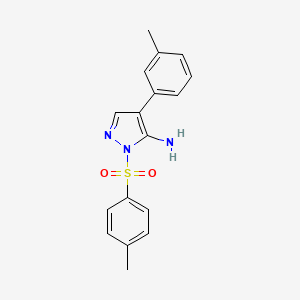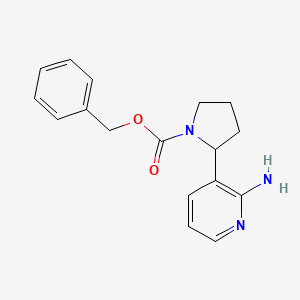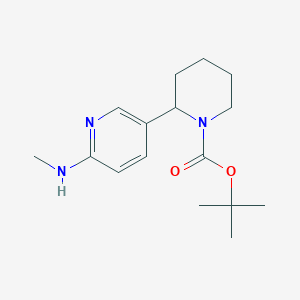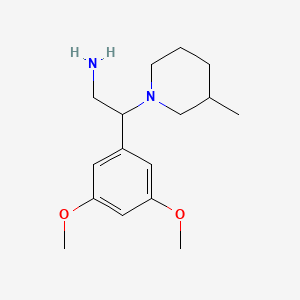
4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the m-tolyl group (a methyl-substituted phenyl group) and the tosyl group (a toluenesulfonyl group) in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine typically involves the reaction of m-tolyl hydrazine with a suitable tosylating agent, such as tosyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base like triethylamine or pyridine to facilitate the tosylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection and purification methods would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tosyl group to a sulfonamide or remove it entirely.
Substitution: The tosyl group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfonamides or de-tosylated pyrazoles.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tosyl group can enhance the compound’s ability to bind to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(m-Tolyl)-1H-pyrazol-5-amine: Lacks the tosyl group, which may affect its reactivity and biological activity.
4-(p-Tolyl)-1-tosyl-1H-pyrazol-5-amine: Similar structure but with a different position of the methyl group on the phenyl ring.
4-(m-Tolyl)-1-sulfonyl-1H-pyrazol-5-amine: Contains a sulfonyl group instead of a tosyl group.
Uniqueness
The presence of both the m-tolyl and tosyl groups in 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-8-15(9-7-12)23(21,22)20-17(18)16(11-19-20)14-5-3-4-13(2)10-14/h3-11H,18H2,1-2H3 |
InChI Key |
XOQMEGUDJXFBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=CC(=C3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)


![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)
![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)

![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)

![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)
![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
